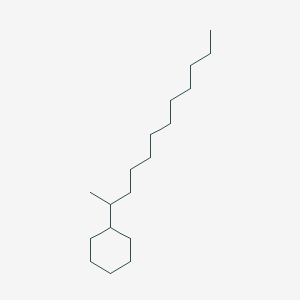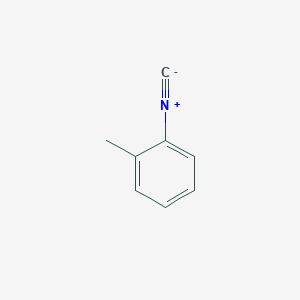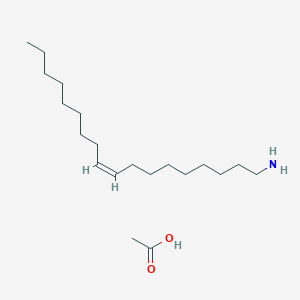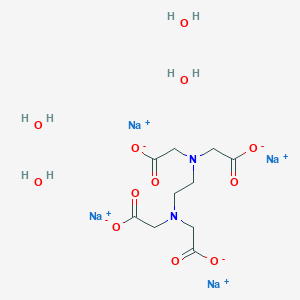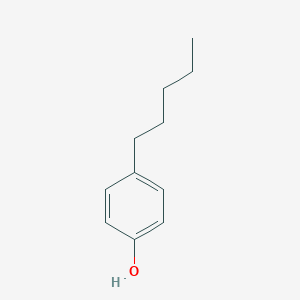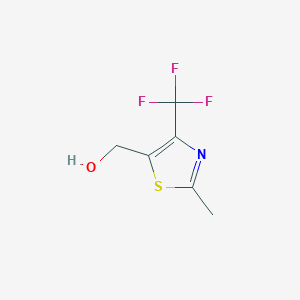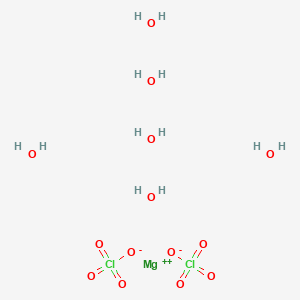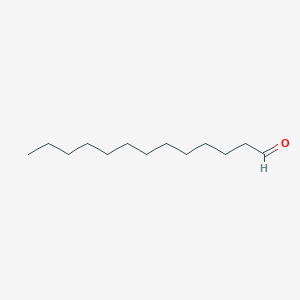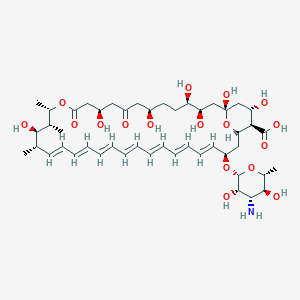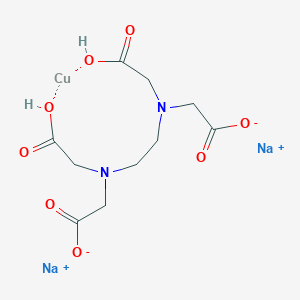
乙二胺四乙酸二钠铜
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
乙二胺四乙酸二钠铜,通常被称为铜-EDTA二钠盐,是一种由于其螯合特性而在各个领域得到广泛应用的配位化合物。它是一种蓝色结晶固体,易溶于水。 该化合物是由铜离子与乙二胺四乙酸 (EDTA) 和二钠离子络合形成的,形成了一种稳定且水溶性的络合物 .
科学研究应用
乙二胺四乙酸二钠铜在科学研究中有着广泛的应用:
作用机制
乙二胺四乙酸二钠铜通过螯合发挥其作用,它与金属离子结合,形成稳定的水溶性络合物。螯合过程涉及 EDTA 的氮原子和氧原子与金属离子的配位,有效地隔离了金属离子并阻止了它们参与不需要的反应。 这种机制在螯合疗法和金属离子分析等应用中特别有用 {_svg_3} .
生化分析
Biochemical Properties
Copper disodium ethylenediaminetetraacetate plays a crucial role in biochemical reactions. It is known to inhibit a range of metallopeptidases, where the method of inhibition occurs via the chelation of the metal ion required for catalytic activity . This compound interacts with enzymes, proteins, and other biomolecules, altering their function and potentially influencing biochemical pathways .
Cellular Effects
The effects of Copper disodium ethylenediaminetetraacetate on cells are multifaceted. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to prevent the joining of cadherins between cells, thereby preventing clumping of cells grown in liquid suspension or detaching adherent cells for passaging .
Molecular Mechanism
The molecular mechanism of Copper disodium ethylenediaminetetraacetate involves its ability to bind to metal ions, such as Cu(I) and Cu(II), acting as a hexadentate ligand . This chelation process inhibits the metal ion’s catalytic activity, affecting various biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Copper disodium ethylenediaminetetraacetate can change over time. For instance, an excess of this compound leads to an increase in the fraction of free dissociated ligand, which competes for electrostatic attraction on protonated amine groups, leading to a decrease in sorption capacity in the column .
Dosage Effects in Animal Models
In animal models, the effects of Copper disodium ethylenediaminetetraacetate can vary with different dosages. For instance, a study on calves found that a dose of 0.9 mg/kg BW of Copper disodium ethylenediaminetetraacetate was potentially hepatotoxic .
Metabolic Pathways
Copper disodium ethylenediaminetetraacetate is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it has been linked to the lipoic acid pathway, a critical mediator of cuproptosis, a form of regulated cell death driven by copper accumulation .
Transport and Distribution
Copper disodium ethylenediaminetetraacetate is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of Copper disodium ethylenediaminetetraacetate can affect its activity or function. It has been found that the highest proportion of Copper disodium ethylenediaminetetraacetate is stored in cell walls and vacuoles . This localization can influence the compound’s impact on cellular processes and functions .
准备方法
合成路线和反应条件
乙二胺四乙酸二钠铜可以通过硫酸铜与乙二胺四乙酸二钠在水溶液中反应来合成。该反应通常包括将乙二胺四乙酸二钠溶解在水中,然后在搅拌下缓慢加入硫酸铜溶液。然后加热混合物以促进反应,从而形成乙二胺四乙酸二钠铜。该反应可以用以下公式表示:
CuSO4+Na2EDTA→Cu(EDTA)2−+Na2SO4
工业生产方法
在工业生产中,乙二胺四乙酸二钠铜的生产涉及在反应器中大量混合硫酸铜和乙二胺四乙酸二钠。该过程经过优化,以确保反应完全并具有高产率。 然后过滤、浓缩和结晶所得溶液以获得纯化合物 {_svg_2}.
化学反应分析
反应类型
乙二胺四乙酸二钠铜由于其螯合性质主要发生络合反应。它与各种金属离子形成稳定的络合物,包括钙、镁和铁。该化合物在正常条件下不会轻易发生氧化或还原反应。
常用试剂和条件
涉及乙二胺四乙酸二钠铜的反应中常用的试剂是金属盐,如氯化钙、硫酸镁和氯化铁。反应通常在中性到微碱性 pH 值的水溶液中进行。
主要生成产物
涉及乙二胺四乙酸二钠铜的反应产生的主要产物是相应的金属-EDTA 络合物。例如,与氯化钙反应时,产物是乙二胺四乙酸二钠钙:
CaCl2+Cu(EDTA)2−→Ca(EDTA)2−+CuCl2
相似化合物的比较
类似化合物
乙二胺四乙酸二钠: 类似于乙二胺四乙酸二钠铜,但没有铜离子。它广泛用作各种应用中的螯合剂。
乙二胺四乙酸二钠钙: 用于食品保存和作为医药中的螯合剂。
乙二胺四乙酸二钠铁: 用于农业,以纠正植物中的铁缺乏症。
独特性
乙二胺四乙酸二钠铜因其能够与铜离子形成稳定的络合物而独一无二,这使得它在需要铜螯合的应用中特别有用。 它的稳定性和水溶性也使其比其他螯合剂更有优势 .
属性
CAS 编号 |
14025-15-1 |
|---|---|
分子式 |
C10H12CuN2NaO8- |
分子量 |
374.75 g/mol |
IUPAC 名称 |
copper;sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.Cu.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+2;+1/p-4 |
InChI 键 |
YZIVQZRVXMXRJY-UHFFFAOYSA-J |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Cu+2] |
规范 SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Cu+2] |
物理描述 |
Blue odorless powder; [Akzo Nobel MSDS] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential risks associated with parenteral administration of Copper Disodium Edetate in calves?
A: Research indicates that Copper Disodium Edetate, even at recommended doses, can cause severe toxicity in calves. [, , ] Symptoms such as hyperexcitability, hypermetria, hindlimb weakness, head pressing, depression, and opisthotonos have been observed within 6 to 24 hours post-injection. [] These symptoms often precede death by 1 to 2 days. [] Necropsy and histopathological examinations revealed massive liver necrosis in affected calves. [] High blood concentrations of liver enzymes in surviving calves suggest liver damage. [] Furthermore, elevated blood iron levels in deceased calves indicate a potential interaction between copper and iron. []
Q2: How does Copper Disodium Edetate compare to Copper Glycinate in terms of toxicity when administered parenterally to cattle?
A: A study comparing Copper Disodium Edetate and Copper Glycinate in cows showed significant differences in toxicity. [] While Copper Disodium Edetate injections resulted in mortalities, no losses occurred with Copper Glycinate. [] This difference in toxicity could be related to the observed difference in peak plasma copper levels, with Copper Disodium Edetate resulting in significantly higher levels than Copper Glycinate. []
Q3: What happens to Copper Disodium Edetate after it is administered intravenously in humans?
A: Following intravenous administration, Copper Disodium Edetate exhibits specific distribution and excretion patterns within the body. [] Within two hours, the compound concentrates in metastatic tumors at levels about nine times higher than in healthy brain tissue. [] Similarly, rapidly growing gliomas exhibit concentrations about five times higher than normal brain tissue. [] While muscle tissue shows a steady increase in copper concentration over time, the levels in tumor and healthy brain tissue decline. [] Approximately 5% of the injected dose is excreted through urine, while the remaining portion mostly undergoes radioactive decay before excretion. []
Q4: What are the radiation exposure considerations associated with using Copper-64 in diagnostic scans?
A: A diagnostic scan using Copper-64 results in a whole-body radiation dose of 0.33 rad. [] This dosage is relatively low, equivalent to the weekly permissible dose for individuals consistently exposed to radiation. [] Therefore, repeating this diagnostic procedure multiple times is considered safe. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


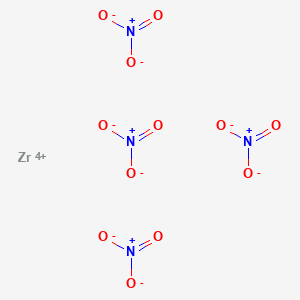
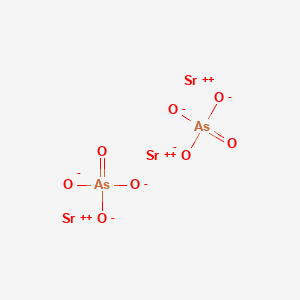
![Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-](/img/structure/B79261.png)
